molecular formula C8H2ClFN2S B13720033 4-Chloro-2-cyano-3-fluorophenylisothiocyanate CAS No. 1000577-97-8

4-Chloro-2-cyano-3-fluorophenylisothiocyanate

Cat. No.: B13720033
CAS No.: 1000577-97-8
M. Wt: 212.63 g/mol
InChI Key: CRXLMUVHVPPSRF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2ClFN2S and a molecular weight of 212.63. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-chloro-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyano-3-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Thiourea and thiocarbamate derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Sulfonyl derivatives.

Scientific Research Applications

4-Chloro-2-cyano-3-fluorophenylisothiocyanate is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is used in the study of protein interactions and modifications.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable thiourea, thiocarbamate, and carbamate derivatives. These reactions can modify the structure and function of target molecules, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyano-3-fluorophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, which allows for the selective modification of target molecules. This property makes it a valuable tool in biochemical research and organic synthesis .

Properties

CAS No.

1000577-97-8

Molecular Formula

C8H2ClFN2S

Molecular Weight

212.63 g/mol

IUPAC Name

3-chloro-2-fluoro-6-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H2ClFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H

InChI Key

CRXLMUVHVPPSRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)C#N)F)Cl

Origin of Product

United States

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